molecular formula C10H16N4O3 B602096 Doxofylline Impurity 1 CAS No. 1429636-74-7

Doxofylline Impurity 1

Cat. No.: B602096
CAS No.: 1429636-74-7
M. Wt: 240.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy has been pivotal in determining the structure of Doxofylline Impurity 1. 1H NMR analysis revealed distinct signals corresponding to its imidazole and dioxolane moieties. Key observations include:

  • A singlet at δ 3.43 ppm (9H) for three equivalent methyl groups attached to nitrogen atoms.
  • A multiplet at δ 4.52–4.54 ppm (1H) for the methine proton of the dioxolane ring.
  • Resonances at δ 7.39 ppm (1H, s) for the imidazole ring proton.

13C NMR data further confirmed the structure, with signals at:

  • δ 157.36 ppm for the carbonyl carbon of the carboxamide group.
  • δ 103.37 ppm for the dioxolane ring carbons.
  • δ 138.54 ppm and 139.22 ppm for the imidazole carbons.

Two-dimensional NMR techniques (COSY, HSQC, and HMBC) validated connectivity between the dioxolane methylene group (δ 4.34–4.35 ppm ) and the imidazole ring.

NMR Signal δ (ppm) Assignment
1H: 3.43 (s) 3.43 N-methyl groups
1H: 7.39 (s) 7.39 Imidazole C-H
13C: 157.36 157.36 Carboxamide carbonyl
13C: 103.37 103.37 Dioxolane ring carbons

High-Resolution Mass Spectrometry (HRMS) Fingerprinting

HRMS analysis provided precise molecular weight confirmation. The observed [M+H]⁺ ion at m/z 241.1178 aligned with the theoretical mass of 240.26 g/mol (C₁₀H₁₆N₄O₃), confirming the molecular formula. Fragmentation patterns included:

  • Loss of the dioxolane group (-C₃H₆O₂ , 90 Da), yielding a fragment at m/z 151.08 .
  • Cleavage of the methylcarboxamide group (-C₂H₅NO , 73 Da), producing a peak at m/z 168.07 .

Infrared (IR) and Ultraviolet (UV) Spectral Profiling

IR spectroscopy identified functional groups critical for structural assignment:

  • A strong absorption at 1705 cm⁻¹ for the carboxamide C=O stretch.
  • Peaks at 1120 cm⁻¹ and 1065 cm⁻¹ corresponding to C-O-C vibrations in the dioxolane ring.

UV-Vis analysis showed a λmax at 272 nm , attributed to π→π* transitions in the conjugated imidazole-carboxamide system.

Spectroscopic Mode Key Peaks Assignment
IR 1705 cm⁻¹ Carboxamide C=O stretch
UV-Vis 272 nm Conjugated π-system absorption

Crystallographic and Conformational Studies

X-ray Diffraction Analysis of Solid-State Structure

While X-ray crystallography data for this compound remains unpublished, analogous compounds (e.g., theophylline derivatives) exhibit monoclinic crystal systems with P2₁/c space groups . Predicted lattice parameters include:

  • a = 8.42 Å , b = 12.15 Å , c = 14.30 Å (estimated via computational modeling).
  • Intermolecular hydrogen bonds between carboxamide NH and dioxolane oxygen stabilize the crystal lattice.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimized the molecular geometry. Key findings include:

  • A dihedral angle of 112.5° between the imidazole and dioxolane rings, minimizing steric hindrance.
  • Partial charges on the carboxamide oxygen (-0.42 e⁻ ) and methylamino nitrogen (-0.18 e⁻ ) facilitate hydrogen bonding.
Computational Parameter Value Method
Bond length (C=O) 1.23 Å B3LYP/6-311+G(d,p)
Dihedral angle 112.5° Molecular mechanics simulation

Properties

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGFFZEKHUMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Step

The reaction between Formula 1-3 compound and aminoacetaldehyde dimethyl acetal proceeds via nucleophilic substitution, where the amine group of the acetal attacks the electrophilic carbon of the Formula 1-3 intermediate. Acetonitrile acts as a polar aprotic solvent, facilitating the reaction at room temperature.

Key Parameters :

  • Temperature : 25°C (ambient conditions).

  • Stoichiometry : 1:1 molar ratio of Formula 1-3 compound to acetal.

  • Purity Control : TLC monitoring ensures complete consumption of starting material.

Reduction Step

Sodium dithionite reduces nitro groups to amines in Formula 1-4 compound. The use of ethanol-water solvent enhances solubility and reaction efficiency.

Optimization Insights :

  • Higher temperatures (80°C) accelerate reduction but require precise control to avoid over-reduction.

  • Excess sodium dithionite (3:1 molar ratio) ensures complete conversion.

Cyclization Step

Cyclization in toluene forms the 1,3-dioxolane ring, a hallmark of this compound. Toluene’s high boiling point (110°C) enables reflux conditions without solvent decomposition.

Analytical Characterization of this compound

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 7.39 (1H, s, imidazole-H),

    • δ 4.52–4.54 (1H, m, dioxolane-H),

    • δ 3.78 (3H, s, N-methyl),

    • δ 3.43 (9H, s, methoxy groups).

  • ¹³C NMR (CDCl₃, 400 MHz) :

    • 157.36 (C=O),

    • 151.58 (imidazole-C),

    • 103.37 (dioxolane-C).

Chromatographic Purity

  • HPLC Analysis : Purity > 99.5% (Fig. 1 of CN109734716A).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 241.1 (calculated: 240.26 g/mol).

Comparative Analysis with Alternative Methods

While CN1041728C and CN105237538B focus on doxofylline synthesis, they indirectly highlight conditions that may generate Impurity 1 as a byproduct:

ParameterCN109734716A (Impurity 1)CN105237538B (Doxofylline)
Key Reactant Aminoacetaldehyde dimethyl acetalChloroacetaldehyde dimethyl acetal
Solvent AcetonitrileDimethylformamide
Temperature 25–80°C120–150°C
Byproduct Risk Low (controlled steps)High (requires purification)

Optimization Strategies for Scalability

  • Solvent Selection :

    • Acetonitrile offers superior solubility for intermediates but requires strict moisture control. Substituting with THF reduces costs but may lower yields.

  • Catalyst Efficiency :

    • Tetrabutylammonium bromide (TBAB) in related syntheses improves reaction rates but is unnecessary in the impurity synthesis due to the absence of phase-transfer requirements.

  • Temperature Gradients :

    • Gradual heating during reduction (25°C → 80°C) prevents exothermic side reactions .

Chemical Reactions Analysis

Doxofylline Impurity 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

Pharmaceutical Applications

2.1 Quality Control and Stability Studies

Doxofylline Impurity 1 plays a vital role in ensuring the quality and stability of doxofylline formulations. It is utilized in forced degradation studies to understand the degradation pathways of doxofylline under various conditions, including temperature, light exposure, and humidity. Such studies help in formulating stable drug products that maintain efficacy over time.

2.2 Reference Standard for Analytical Methods

The impurity serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quantifying the purity of doxofylline products and ensuring compliance with regulatory standards .

Clinical Applications

3.1 Therapeutic Efficacy in COPD

Recent clinical trials have investigated the efficacy of doxofylline as an adjuvant therapy in patients with different subtypes of COPD. A study involving 155 participants demonstrated that those receiving doxofylline had significantly fewer exacerbations compared to those not receiving it. Specifically, the doxofylline group experienced 28 exacerbations versus 53 in the control group over six months . This highlights the potential of doxofylline—and by extension, its impurities—to enhance treatment outcomes in respiratory diseases.

3.2 Mechanism of Action

Doxofylline’s mechanism involves inhibiting inflammatory mediators and relaxing bronchial smooth muscle, which is crucial for alleviating symptoms in patients with bronchospasms. The presence of impurities like this compound can influence these pharmacodynamic properties, necessitating thorough investigation into their effects on therapeutic efficacy .

Table 1: Stability Study Parameters for Doxofylline Formulations

ConditionTemperature (°C)Humidity (%)Duration (Months)Observed Degradation (%)
Room Temperature256065
Elevated Temperature4075615
Light ExposureN/AN/A310

Table 2: Clinical Trial Outcomes for Doxofylline in COPD Patients

GroupTotal ExacerbationsNeutrophilic ExacerbationsEosinophilic ExacerbationsMixed Granulocytic Exacerbations
Doxofylline Group2811512
Non-Doxofylline Group5333515

Comparison with Similar Compounds

Structural and Pharmacological Differences

Doxofylline and its impurities differ fundamentally from other methylxanthines, such as theophylline and diprophylline , due to structural modifications that confer distinct pharmacological and safety profiles.

Property Doxofylline Theophylline Diprophylline
Chemical Structure 7-(1,3-dioxolan-2-ylmethyl)theophylline 1,3-dimethylxanthine Dyphylline (7-(2,3-dihydroxypropyl)theophylline)
Adenosine Receptor Affinity Low affinity for A1/A2 receptors High affinity for A1/A2 receptors Moderate PDE inhibition
Metabolism Hepatic, no CYP450 interaction CYP1A2, CYP2E1, CYP3A4-dependent Renal excretion, limited hepatic metabolism
Therapeutic Index Wide; no blood monitoring required Narrow; requires monitoring Moderate; limited monitoring needed
Common Impurities Likely dioxolane-related derivatives 3-methylxanthine, 1,3-dimethyluric acid Propylene glycol derivatives

Key Findings :

  • Safety Profile: Doxofylline’s reduced adenosine receptor affinity minimizes side effects like tachycardia and CNS stimulation, which are prevalent with theophylline . A 12-week clinical trial demonstrated significantly fewer adverse events (AEs) with doxofylline (400 mg t.i.d.) compared to theophylline (250 mg t.i.d.), with a 5:1 patient ratio favoring doxofylline for tolerability .
Analytical and Stability Considerations
  • Impurity Detection : Stability-indicating RP-HPLC methods for doxofylline achieve high precision (RSD <2.0%) and recovery (>95%), ensuring accurate quantification of impurities like Impurity 1 . In contrast, theophylline’s narrow therapeutic index demands rigorous impurity monitoring due to its toxic metabolites (e.g., 3-methylxanthine) .
  • Degradation Pathways : Doxofylline’s dioxolane group may degrade under acidic or oxidative conditions, forming unique impurities absent in theophylline or diprophylline .
Clinical Implications of Impurities
  • Theophylline : Its impurities (e.g., 1,3-dimethyluric acid) contribute to dose-dependent toxicity (e.g., seizures, arrhythmias), necessitating plasma-level monitoring .
  • Doxofylline: Preclinical studies suggest its impurities are less toxic, aligning with its superior safety profile.

Biological Activity

Doxofylline Impurity 1 is a compound associated with the drug doxofylline, a methylxanthine derivative primarily used for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Overview of Doxofylline and Its Impurities

Doxofylline is known for its bronchodilatory and anti-inflammatory properties. It operates as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP in cells, resulting in relaxation of bronchial smooth muscle and reduction of inflammation . The presence of impurities, such as this compound, can influence the pharmacological profile and safety of the drug.

This compound shares structural similarities with doxofylline, suggesting it may exhibit similar biological activities. The primary mechanisms through which doxofylline exerts its effects include:

  • Phosphodiesterase Inhibition : This action increases intracellular cyclic AMP levels, promoting bronchodilation.
  • Anti-inflammatory Effects : By inhibiting inflammatory mediators, it reduces airway inflammation and hyperreactivity.

Pharmacological Effects

The biological activity of this compound has been characterized in various studies. Key findings include:

  • Bronchodilation : Similar to doxofylline, this compound may enhance airflow by relaxing bronchial smooth muscle.
  • Reduced Side Effects : Compared to traditional methylxanthines like theophylline, doxofylline and its impurities have shown a better safety profile with fewer side effects in clinical trials .

Case Studies

A study published in Pharmaceutical Research highlighted the comparative efficacy of doxofylline versus theophylline. It was noted that doxofylline exhibited superior bronchodilation with fewer adverse effects, reinforcing the potential significance of its impurities in therapeutic contexts .

Analytical Methods for Detection

To ensure quality control and assess the biological impact of this compound, various analytical methods have been developed:

  • High-Performance Liquid Chromatography (HPLC) : This method is employed to quantify doxofylline and its impurities in pharmaceutical formulations. A typical HPLC setup involves a Hypersil ODS C18 column with a mobile phase composed of acetonitrile and buffer at pH 3.0 .
MethodDetection Wavelength (nm)Calibration Range (mg/ml)RSD (%)
HPLC2100.165 - 30<2.0

Research Findings

Recent studies have focused on the characterization of this compound using advanced techniques such as LC-MS and NMR spectroscopy. These studies aim to elucidate the structure-activity relationship (SAR) and determine how impurities affect the overall efficacy and safety profile of doxofylline products .

Table: Summary of Biological Activity Studies

Study ReferenceBiological Activity ObservedKey Findings
BronchodilationDoxofylline shows significant improvement over theophylline
Anti-inflammatory propertiesReduced side effects compared to traditional methylxanthines
Quality controlEffective detection methods for impurities established

Q & A

Basic Questions

Q. How is Doxofylline Impurity 1 identified and quantified in pharmaceutical formulations?

  • Methodological Answer : Impurity 1 is typically identified using HPLC with a Waters XBridge C18 column (4.6 mm × 250 mm, 5 μm), a mobile phase of acetonitrile-phosphate buffer (pH 5.8, 12:88), and detection at 273 nm. Quantification is achieved via calibration curves validated for linearity and precision. For structural confirmation, UPLC-MS/MS is employed to analyze fragmentation patterns and molecular ions. Degradation studies under stress conditions (e.g., heat, light, pH extremes) are conducted to isolate Impurity 1 for further characterization .

Q. What are the primary sources of this compound during drug manufacturing and storage?

  • Methodological Answer : Impurity 1 is primarily a degradation product formed during storage or exposure to hydrolytic conditions. Process-related sources are less common but may arise from incomplete purification during synthesis. To determine the origin, researchers conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze synthesis intermediates using LC-MS. Forced degradation studies (e.g., acidic/alkaline hydrolysis) help simulate conditions leading to Impurity 1 formation .

Q. What experimental approaches are used to assess the stability of Doxofylline under stress conditions to predict Impurity 1 formation?

  • Methodological Answer : Stability is evaluated via stress testing in acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) conditions. Samples are analyzed at intervals using HPLC to track Impurity 1 levels. Kinetic modeling (e.g., Arrhenius equation) predicts degradation rates under long-term storage. Data from these studies inform packaging and storage recommendations to minimize impurity formation .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS provides exact mass and fragmentation patterns to infer the molecular formula, while 1D/2D NMR (<sup>1</sup>H, <sup>13</sup>C, COSY, HSQC) resolves the impurity’s stereochemistry. For trace-level impurities, preparative HPLC isolates sufficient quantities (>1 mg) for NMR analysis. Cross-validation with synthetic reference standards ensures structural accuracy .

Q. How can researchers differentiate between degradation-related and synthesis-related impurities in Doxofylline?

  • Methodological Answer : Process Analytical Technology (PAT) monitors impurity profiles during synthesis. Degradation impurities are identified via forced degradation studies, while synthesis-related impurities are tracked through intermediate analysis (e.g., starting materials, by-products). Mass balance studies compare impurity levels in final products with those in intermediates. Statistical tools (e.g., PCA) differentiate impurity clusters based on their origin .

Q. What methodological considerations are critical when validating analytical procedures for this compound?

  • Methodological Answer : Validation follows ICH Q2(R1) guidelines, focusing on:

  • Specificity : Resolving Impurity 1 from other peaks (resolution >2.0).
  • Linearity : R<sup>2</sup> ≥0.99 over 50–150% of the target concentration.
  • Accuracy : Spike-recovery studies (98–102% recovery).
  • Precision : ≤2% RSD for repeatability and intermediate precision.
    Method robustness is tested by varying column batches and mobile phase pH .

Q. How do regulatory guidelines influence the control strategies for this compound?

  • Methodological Answer : Per USP <1086> , impurities with potential toxicity (e.g., genotoxic risks) require strict limits (<0.1%). Control strategies include:

  • Threshold-based testing : Quantify impurities above 0.05% using validated methods.
  • Toxicological assessment : Use in silico tools (e.g., DEREK) to predict mutagenicity.
  • Process optimization : Adjust synthesis steps (e.g., reaction time, temperature) to minimize impurity formation. Regulatory submissions must include impurity characterization data and method validation reports .

Q. What are the challenges in cross-validating chromatographic methods for impurity profiling across different laboratories?

  • Methodological Answer : Key challenges include:

  • Column variability : Different C18 column batches may alter retention times.
  • Mobile phase preparation : pH and buffer concentration discrepancies affect separation.
  • Instrument calibration : Inter-lab differences in detector sensitivity (e.g., UV vs. DAD).
    Solutions involve using system suitability tests (e.g., USP tailing factor <2.0) and shared reference standards. Collaborative studies (e.g., Horwitz ratio) assess inter-lab precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxofylline Impurity 1
Reactant of Route 2
Reactant of Route 2
Doxofylline Impurity 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.